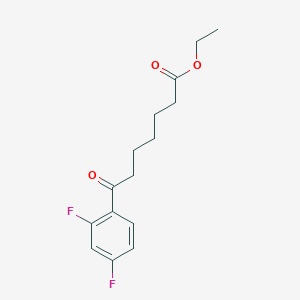

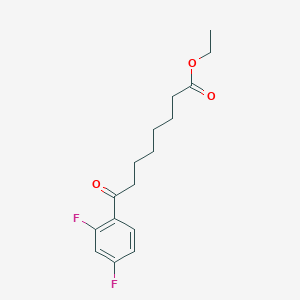

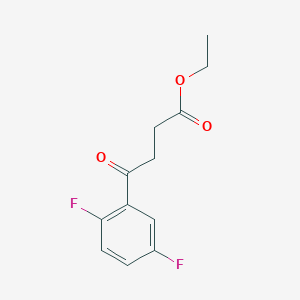

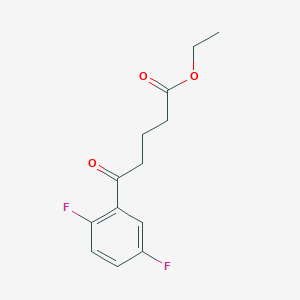

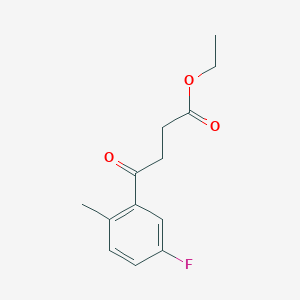

Ethyl 4-(2-methyl-5-fluorophenyl)-4-oxobutyrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

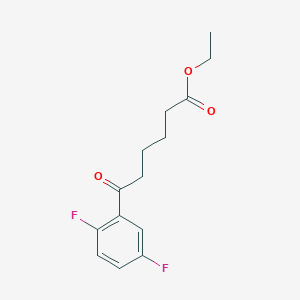

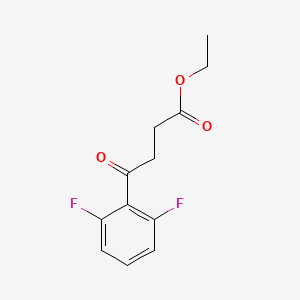

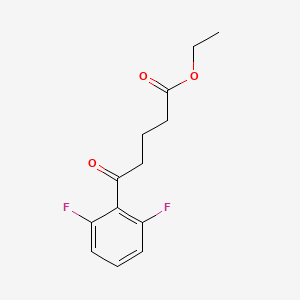

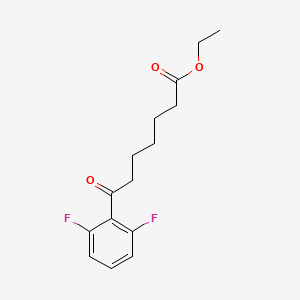

Ethyl 4-(2-methyl-5-fluorophenyl)-4-oxobutyrate is an organic compound and a derivative of butyric acid. It is a colorless liquid with a melting point of -25°C and a boiling point of 107°C. It is insoluble in water and soluble in ethanol, acetone and ethyl acetate. It has a molecular formula of C10H12FO3 and a molecular weight of 201.2 g/mol. Ethyl 4-(2-methyl-5-fluorophenyl)-4-oxobutyrate has a wide range of applications in various scientific and medical research fields.

Applications De Recherche Scientifique

BRAF V600E Inhibitors in Cancer Therapy

This compound has been identified as a fragment in the lead discovery for Type II BRAF V600E inhibitors . These inhibitors target the inactive DFG-out conformation of the kinase and are crucial in the treatment of various cancers, including melanoma. The compound’s 2-methyl-5-fluorophenyl group extends into the hydrophobic pocket of BRAF V600E, which is essential for the inhibitory activity.

Sodium Ion Channel Modulation

In the context of neurological research, derivatives of Ethyl 4-(2-methyl-5-fluorophenyl)-4-oxobutyrate may influence sodium ion channels . These channels are vital for the generation and propagation of electrical signals in the nervous system, and their modulation is key in treating conditions like epilepsy and pain.

Antimicrobial Agents

The structural motif present in Ethyl 4-(2-methyl-5-fluorophenyl)-4-oxobutyrate could be explored for the development of novel antimicrobial agents . Targeting enzymes like MurA, which is involved in peptidoglycan biosynthesis, is a promising approach to inhibit bacterial replication.

Pharmacophore Development

The compound serves as a pharmacophore model for developing new drugs . Its structure helps in identifying the binding interactions within the target site, which is fundamental in the rational design of new therapeutic agents.

Lead Optimization Studies

Ethyl 4-(2-methyl-5-fluorophenyl)-4-oxobutyrate can be used in structure-activity relationship (SAR) studies . By modifying its structure, researchers can optimize the potency, selectivity, and pharmacokinetic properties of the lead compounds.

Molecular Docking Simulations

The compound’s structure can be utilized in molecular docking studies to predict how it or its derivatives bind to various biological targets . This is a crucial step in the preclinical development of new drugs.

Fragment-Based Drug Discovery

As a fragment, Ethyl 4-(2-methyl-5-fluorophenyl)-4-oxobutyrate is valuable in fragment-based drug discovery (FBDD) . FBDD is an approach that starts with small chemical fragments and builds them up into potent inhibitors through iterative rounds of design and testing.

Propriétés

IUPAC Name |

ethyl 4-(5-fluoro-2-methylphenyl)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO3/c1-3-17-13(16)7-6-12(15)11-8-10(14)5-4-9(11)2/h4-5,8H,3,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZFPUGAUCASSCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=C(C=CC(=C1)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645845 |

Source

|

| Record name | Ethyl 4-(5-fluoro-2-methylphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2-methyl-5-fluorophenyl)-4-oxobutyrate | |

CAS RN |

898758-99-1 |

Source

|

| Record name | Ethyl 4-(5-fluoro-2-methylphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.